![molecular formula C21H17FN2O5S B2982012 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922034-66-0](/img/structure/B2982012.png)
4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a sulfonamide group, an ethoxy group, a fluoro group, and a dibenzo[b,f][1,4]oxazepine moiety, making it a versatile molecule for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction of appropriate precursors, such as amines and carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications. It can be employed as a building block in the synthesis of more complex molecules. The compound may be studied for its potential biological activity, including interactions with enzymes or receptors, and research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Moreover, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used. Oxidation may yield ketones or carboxylic acids.
- Reduction Reduction reactions can be performed to modify the functional groups within the molecule. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed, and reduction could produce alcohols or amines.
- Substitution The ethoxy and fluoro groups can be substituted with other functional groups using appropriate reagents. Nucleophilic or electrophilic reagents can be used under controlled conditions to achieve substitution reactions.
Wirkmechanismus
The mechanism by which 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethoxy-3-fluoro-N-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development.
Biologische Aktivität
The compound 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.
Structural Overview
The compound comprises several notable functional groups:
- Ethoxy Group : Enhances solubility and may influence biological interactions.
- Fluoro Group : Known for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.
- Dibenzo[b,f][1,4]oxazepine Core : Provides a scaffold that may interact with various biological receptors or enzymes.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C22H20N2O5S |
Molecular Weight | 424.5 g/mol |
Key Functional Groups | Ethoxy, Fluoro, Sulfonamide |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluoro group may enhance binding affinity due to halogen bonding interactions, which can stabilize the ligand-receptor complex.
In Vitro Studies
Research indicates that compounds with similar structures exhibit significant biological activities. For instance, studies on related dibenzo oxazepines have shown:
- Inhibition of Enzymes : Compounds have been evaluated for their inhibitory effects on cholinesterases and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammation .
- Antioxidant Activity : Some derivatives have demonstrated free radical scavenging capabilities, suggesting potential protective effects against oxidative stress .
Case Studies
-
Cholinesterase Inhibition :
- A study highlighted that certain dibenzo oxazepine derivatives showed promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy. The most active compounds exhibited IC50 values ranging from 5.4 μM to 19.2 μM against these enzymes .
-
Cytotoxicity Tests :
- Compounds structurally similar to this compound were tested against various cancer cell lines (e.g., MCF-7). Results indicated moderate cytotoxic effects, particularly in those with enhanced lipophilicity due to fluorination.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
Table 2: Comparison of Biological Activities
Compound Name | AChE Inhibition (IC50 μM) | BChE Inhibition (IC50 μM) | Cytotoxicity (MCF-7) |
---|---|---|---|
This compound | TBD | TBD | TBD |
N-(2-Hydroxyethyl)-3-[6-Oxo-dibenzo[b,f][1,4]oxazepin]benzenesulfonamide | 10.4 | 7.7 | Moderate |
N-Methyl-N-(6-fluoro-dibenzo[b,f][1,4]oxazepin)benzenesulfonamide | 18.1 | 15.6 | Low |
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5S/c1-2-28-19-10-8-14(12-16(19)22)30(26,27)24-13-7-9-18-15(11-13)21(25)23-17-5-3-4-6-20(17)29-18/h3-12,24H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBOARNWNJWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.